![molecular formula C16H15N3O4 B1393439 7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1086386-28-8](/img/structure/B1393439.png)
7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
“7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C24H24N4O3 . It is a derivative of pyrrolopyrimidine, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, amides of 1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyridopyrimidine-6-carboxylic acid were obtained by the condensation of ammonia, primary and secondary cyclic amines with the corresponding acid chloride .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . The molecule also contains a carboxylic acid group attached to the 6-position of the pyrrolopyrimidine core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted density of 1.25±0.1 g/cm3 and a predicted pKa of 14.65±0.20 .Scientific Research Applications
Synthesis and Molecular Diversity
- Diversity-Oriented Synthesis: A study by Marcotte et al. (2003) illustrates the synthesis of 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl esters, showcasing a method that incorporates molecular diversity into the pyrimidine nitrogens (Marcotte, Rombouts, & Lubell, 2003).
Antibacterial Activity
- Antibacterial Properties: Asadian et al. (2018) reported on the synthesis of pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones, a compound related to the specified chemical, and evaluated their antibacterial activity against various bacteria (Asadian, Davoodnia, & Beyramabadi, 2018).
Synthesis Techniques
- Electroorganic Synthesis: Veisi et al. (2017) explored the use of electroorganic synthesis for creating derivatives of 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine, demonstrating an environmentally friendly approach (Veisi, Maleki, & Farokhzad, 2017).
Chemical Stability
- Thermal Stability Analysis: The thermal stability of derivatives of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidine, closely related to the queried compound, was investigated by Salih and Al-Sammerrai (1986), providing insight into the stability and decomposition patterns of these compounds (Salih & Al-Sammerrai, 1986).
Pharmacological Potential
- Antitumor Activity: Grivsky et al. (1980) synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound structurally similar to the requested one, and evaluated its potential as an inhibitor of dihydrofolate reductase, indicating its significance in antitumor research (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of other pyrrolopyrimidine derivatives . Additionally, further studies could be conducted to optimize its synthesis and explore its reactivity with various chemical reagents.
properties
IUPAC Name |
7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-17-13-11(14(20)18(2)16(17)23)8-12(15(21)22)19(13)9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWLLUUJATVFFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)O)C(=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675445 | |
Record name | 7-Benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
CAS RN |
1086386-28-8 | |
Record name | 7-Benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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